4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzamide moiety, a triazolopyridazine ring, and a pyrrolidine-linked thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Thioether Linkage: The triazolopyridazine intermediate is then reacted with a suitable thiol compound, such as 2-oxo-2-(pyrrolidin-1-yl)ethanethiol, under nucleophilic substitution conditions.
Attachment of the Fluorobenzamide Group: The final step involves coupling the intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, the compound could be explored as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolopyridazine core could play a crucial role in these interactions, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide: can be compared with other triazolopyridazine derivatives, such as:
Uniqueness
The presence of the fluorine atom in this compound can significantly alter its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to its analogs. This fluorine substitution can enhance the compound’s ability to penetrate biological membranes and increase its binding affinity to certain targets.
Properties
IUPAC Name |
4-fluoro-N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2S/c21-15-5-3-14(4-6-15)20(29)22-10-9-17-24-23-16-7-8-18(25-27(16)17)30-13-19(28)26-11-1-2-12-26/h3-8H,1-2,9-13H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDPADVAXWWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.